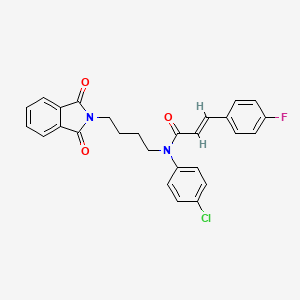

(E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C27H22ClFN2O3 and its molecular weight is 476.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PET Radioligands for Neurological Imaging

A study on the synthesis and evaluation of a Positron Emission Tomography (PET) radioligand for metabotropic glutamate receptor subtype 4 (mGlu4) highlights the use of similar chemical structures in neurological imaging. The compound N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide, akin to the query chemical, showed improved binding affinity and was labeled with 18F for PET imaging, suggesting potential applications in brain disorders research (Kil et al., 2014).

Protein Fluorescence Quenching

Research into acrylamide derivatives, such as those related to the query compound, has been applied in studies of protein structure and function. Acrylamide is known for its efficiency in quenching tryptophanyl fluorescence in proteins, providing insights into the exposure and dynamics of tryptophan residues. This method has been utilized for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).

Antimicrobial and Antipathogenic Activities

Studies on acylthioureas, with structural similarities to the query compound, have demonstrated significant antimicrobial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such derivatives in developing novel anti-microbial agents with antibiofilm properties, highlighting another avenue of research application for the query chemical (Limban et al., 2011).

Material Science and Polymer Chemistry

Research on the graft polymerization of acrylamide on cellulose, incorporating benzophenone as a photo-initiator, illustrates the application of acrylamide derivatives in creating functional materials. The resulting polymers exhibit antibacterial properties and enhanced thermal stability, demonstrating the chemical's utility in the development of novel materials with potential biomedical and industrial applications (Hong et al., 2009).

Safety and Biochemical Impact of Acrylamide

A comprehensive review on the chemistry, biochemistry, and safety of acrylamide, a compound related to the query chemical, discusses its widespread use in industrial applications and the potential health risks associated with its presence in foods. This research underscores the importance of understanding the biochemical impact of such chemicals, contributing to public health and safety regulations (Friedman, 2003).

Propiedades

IUPAC Name |

(E)-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClFN2O3/c28-20-10-14-22(15-11-20)30(25(32)16-9-19-7-12-21(29)13-8-19)17-3-4-18-31-26(33)23-5-1-2-6-24(23)27(31)34/h1-2,5-16H,3-4,17-18H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRRNSDLZVADQE-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2526308.png)

![N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2526313.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)

![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)